Anthracene-1-carbonyl cyanide

Description

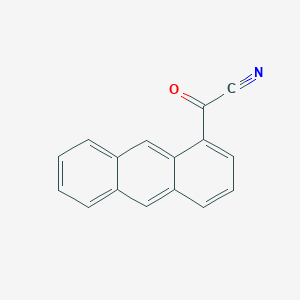

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

anthracene-1-carbonyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO/c17-10-16(18)14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJCYUIDHXVQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Anthracene 1 Carbonyl Cyanide

Established Synthetic Pathways to Acyl Cyanides

The synthesis of acyl cyanides is a well-established transformation in organic chemistry, traditionally involving the reaction of an acyl halide with a metal cyanide. This nucleophilic substitution reaction provides a direct and often high-yielding route to the desired acyl cyanide.

A common and effective method for the synthesis of aromatic acyl cyanides involves the reaction of the corresponding acyl chloride with a cyanide salt. nih.govrsc.org The choice of cyanide source can influence the reaction's efficiency and selectivity. While alkali metal cyanides like sodium and potassium cyanide are frequently used, their high toxicity and the potential for side reactions, such as dimerization of the product, necessitate careful control of reaction conditions. msu.edu The use of less soluble or complexed cyanide reagents can mitigate some of these challenges.

The general transformation can be represented as follows:

R-COCl + M-CN → R-COCN + M-Cl

Where R is an aryl group, and M is a metal such as Na, K, or Cu.

Anthracene (B1667546) Functionalization Strategies for Carbonyl Cyanide Introduction

The synthesis of anthracene-1-carbonyl cyanide necessitates the specific functionalization of the anthracene molecule at the 1-position. This can be achieved through a multi-step sequence that typically begins with the introduction of a carboxylic acid group or a related functional group that can be readily converted to the acyl cyanide moiety.

Conversion of Anthracene Carboxylic Acids or Derivatives

A primary route to this compound involves the preparation of anthracene-1-carboxylic acid as a key intermediate. While the synthesis of 9-anthracenecarboxylic acid is well-documented, the preparation of the 1-isomer can also be achieved through specific synthetic strategies, such as the carboxylation of 1-lithioanthracene, which can be generated from 1-bromoanthracene. patsnap.comgoogle.com

Once anthracene-1-carboxylic acid is obtained, it must be converted to a more reactive derivative, typically an acyl chloride, to facilitate the introduction of the cyanide group. This transformation is commonly achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this purpose, often in the presence of a catalytic amount of a suitable reagent like N,N-dimethylformamide (DMF). researchgate.netlibretexts.org The reaction with oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies purification. libretexts.org

The general scheme for this two-step process is:

Anthracene-1-COOH + SOCl₂ or (COCl)₂ → Anthracene-1-COCl

Anthracene-1-COCl + M-CN → Anthracene-1-COCN

Below is a table summarizing common reagents for the conversion of carboxylic acids to acyl chlorides:

| Reagent | Typical Conditions | Byproducts | Reference |

| Thionyl chloride (SOCl₂) | Neat or in a solvent (e.g., DCM), often with reflux | SO₂, HCl | commonorganicchemistry.com |

| Oxalyl chloride ((COCl)₂) | DCM, often with catalytic DMF, room temperature | CO, CO₂, HCl | researchgate.netlibretexts.org |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl | |

| Phosphorus trichloride (B1173362) (PCl₃) | Neat or in an inert solvent | H₃PO₃ |

Cyanation Reactions for Acyl Cyanide Formation

With anthracene-1-carbonyl chloride in hand, the final step is the introduction of the cyanide group. This is typically accomplished through a nucleophilic substitution reaction with a cyanide source.

Traditional Cyanation with Metal Cyanides: The reaction of the acyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is a classical approach. To improve solubility and reactivity, phase-transfer catalysts or polar aprotic solvents like acetonitrile (B52724) or DMF may be employed. Another effective method utilizes copper(I) cyanide (CuCN), which can offer milder reaction conditions and improved yields for the synthesis of aryl cyanides. researchgate.net The use of zinc cyanide (Zn(CN)₂) is also a viable option and is considered less toxic than alkali metal cyanides. researchgate.net

| Cyanide Source | Catalyst/Conditions | Comments | References |

| NaCN or KCN | Aprotic solvent (e.g., acetonitrile) | Highly toxic, potential for side reactions. | msu.edu |

| CuCN | Often used without a catalyst, may require elevated temperatures. | Milder than alkali metal cyanides, good for aryl systems. | researchgate.net |

| Zn(CN)₂ | Often used with a palladium catalyst. | Less toxic alternative. | researchgate.net |

| Trimethylsilyl cyanide (TMSCN) | Can be used with a Lewis acid catalyst. | Versatile reagent. |

Advanced Synthetic Protocols and Catalysis in this compound Preparation

Modern synthetic chemistry has seen the development of advanced catalytic methods that can offer milder reaction conditions, higher efficiency, and greater functional group tolerance. For the synthesis of aryl acyl cyanides, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool.

Palladium-Catalyzed Cyanation: Palladium catalysts, in combination with various phosphine (B1218219) ligands, can effectively catalyze the cyanation of aryl halides and pseudohalides. nih.govresearchgate.netnih.gov While typically applied to the synthesis of aryl nitriles from aryl halides, modifications of these methods could potentially be adapted for the synthesis of acyl cyanides from acyl chlorides. These reactions often utilize less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide. nih.govresearchgate.net The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often providing the best results.

A plausible, though not explicitly documented, advanced route to this compound could involve a direct palladium-catalyzed carbonylation-cyanation of a 1-haloanthracene derivative. However, the more established and predictable route remains the two-step process via the carboxylic acid and acyl chloride intermediates.

Chemical Reactivity and Mechanistic Studies of Anthracene 1 Carbonyl Cyanide

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in anthracene-1-carbonyl cyanide is highly polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This reactivity is a hallmark of carbonyl compounds and is central to the chemical behavior of this molecule.

The electrophilic carbonyl carbon of this compound readily undergoes nucleophilic addition reactions with a variety of nucleophiles. This reaction is analogous to the well-established addition of nucleophiles to aldehydes and ketones. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

For instance, in a reaction analogous to the formation of cyanohydrins from aldehydes and ketones, the cyanide ion can act as a nucleophile. libretexts.org Although the starting material already contains a cyanide group, under appropriate conditions, another equivalent of cyanide could potentially add to the carbonyl carbon. However, reactions with other nucleophiles are more commonly explored. A pertinent example can be drawn from the reactivity of a similar compound, anthracene-1-carbonyl azide, which reacts with primary and secondary alcohols in the presence of a catalyst to form urethanes. nih.gov This suggests that alcohols can act as effective nucleophiles, attacking the carbonyl carbon of the anthracene-1-carbonyl system.

The following table summarizes the expected reactivity of this compound with various nucleophiles, based on general principles of carbonyl chemistry and studies on related compounds.

| Nucleophile | Reagent Example | Expected Product Type |

| Alcohols | Ethanol, Methanol | Ester |

| Amines | Ammonia, Primary Amines | Amide |

| Grignard Reagents | Methylmagnesium Bromide | Tertiary Alcohol |

| Hydride Reagents | Sodium Borohydride | Primary Alcohol |

| Organolithium Reagents | Butyllithium | Tertiary Alcohol |

This table is predictive and based on the general reactivity of acyl cyanides and related carbonyl compounds. Specific experimental validation for this compound may be required.

The anthracene (B1667546) moiety significantly influences the electrophilicity of the carbonyl carbon. The large, electron-rich aromatic system of anthracene can donate electron density to the carbonyl group through resonance, which would be expected to decrease its electrophilicity compared to a simple aliphatic acyl cyanide.

However, the 1-position of anthracene, where the carbonyl cyanide group is attached, is known to be highly reactive in electrophilic substitution reactions. libretexts.orgrsc.org This high reactivity is due to the ability of the anthracene system to stabilize the resulting carbocation intermediate. libretexts.org Conversely, when a deactivating group like a carbonyl is present at the 1-position, it will withdraw electron density from the ring system. This withdrawal effect, transmitted through the sigma framework and resonance, can enhance the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity.

Reactions Involving the Cyanide Group

The cyanide group (-CN) in this compound is a versatile functional group that can participate in several types of reactions. While the cyanide attached to the carbonyl is part of an acyl cyanide, which is primarily a leaving group in nucleophilic acyl substitution, the terminal nitrile functionality itself has characteristic reactivity.

In reactions where the carbonyl group is attacked by a nucleophile, the cyanide ion can act as a good leaving group, leading to nucleophilic acyl substitution products. For example, reaction with an alcohol could lead to the formation of an ester with the expulsion of a cyanide ion.

The nitrile group itself can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (anthracene-1-carboxylic acid) or a carboxylate salt, respectively. Reduction of the nitrile group, for instance with lithium aluminum hydride, would be expected to produce a primary amine (1-aminomethylanthracene).

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Anthracene Ring

The anthracene ring system is well-known to participate in cycloaddition reactions, most notably the Diels-Alder reaction. chempedia.infoyoutube.com Anthracene typically acts as the diene component in these [4+2] cycloadditions. The reaction preferentially occurs across the 9 and 10 positions of the central ring. stackexchange.comresearchgate.net This regioselectivity is attributed to the fact that this reaction pathway results in a product with two intact benzene (B151609) rings, thereby preserving a significant amount of aromatic stabilization energy. stackexchange.com

In the case of this compound, the presence of the carbonyl cyanide group at the 1-position is not expected to change the inherent preference for the [4+2] cycloaddition to occur at the 9,10-positions. The carbonyl cyanide group is an electron-withdrawing group, which deactivates the ring to which it is attached towards electrophilic attack. While the Diels-Alder reaction is a concerted pericyclic reaction, the electronic nature of the substituents can influence the reaction rate. An electron-withdrawing group on the diene can slow down the reaction with an electron-poor dienophile but may accelerate it with an electron-rich dienophile.

A typical Diels-Alder reaction of this compound would involve its reaction with a dienophile, such as maleic anhydride, to yield a bicyclic adduct. youtube.com

Electrophilic Aromatic Substitution on the Anthracene Core

Anthracene is more reactive towards electrophilic substitution than benzene and naphthalene. libretexts.org Electrophilic attack on anthracene predominantly occurs at the 9- and 10-positions. youtube.com This is because the carbocation intermediate formed by attack at these positions is the most stable, as it retains two benzenoid rings. youtube.com

The presence of the electron-withdrawing carbonyl cyanide group at the 1-position deactivates the anthracene ring system towards electrophilic attack. The deactivating effect will be most pronounced on the ring bearing the substituent (the A ring). Therefore, electrophilic substitution on this compound would be expected to occur preferentially on the unsubstituted terminal ring (the C ring), likely at the 9 and 10 positions.

For example, nitration of this compound would be predicted to yield primarily 9-nitrothis compound and 10-nitrothis compound. The reaction conditions would likely need to be harsher than those required for unsubstituted anthracene due to the deactivating effect of the carbonyl cyanide group.

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at either the anthracene ring system or the carbonyl cyanide functionality.

The anthracene core is susceptible to oxidation, often leading to the formation of an anthraquinone (B42736) derivative. However, the presence of the deactivating carbonyl cyanide group at the 1-position would make the ring system less susceptible to oxidation compared to unsubstituted anthracene.

Reduction of the anthracene ring system can be achieved under various conditions, for example, using sodium in ethanol, to yield 9,10-dihydroanthracene (B76342) derivatives. It is likely that the central ring would be preferentially reduced.

The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using reagents like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reagents, although the latter might also affect the nitrile group. More selective reduction of the carbonyl to a hydroxyl group can be achieved with hydride reagents like sodium borohydride.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

Advanced Spectroscopic Characterization and Structural Elucidation of Anthracene 1 Carbonyl Cyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Anthracene-1-carbonyl cyanide, ¹H and ¹³C NMR would provide definitive information on the arrangement of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The nine protons on the anthracene (B1667546) skeleton are chemically non-equivalent, leading to distinct resonances. The introduction of the electron-withdrawing carbonyl cyanide group at the C-1 position causes a significant downfield shift for adjacent protons, particularly the proton at the C-2 and C-9 positions, due to deshielding effects. The proton at the C-10 position is also expected to be shifted downfield, similar to the H-10 proton in other 1-substituted anthracenes. The coupling between adjacent protons would result in a complex pattern of doublets, triplets, and multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (H2-H8) | ~ 7.4 - 8.5 | Multiplet |

| Aromatic (H9) | > 8.5 | Singlet/Multiplet |

Note: The predicted values are estimates based on general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound would display 16 distinct signals corresponding to the 16 carbon atoms in the molecule (14 in the anthracene ring system, one carbonyl carbon, and one cyanide carbon). The signals for the aromatic carbons typically appear between 120 and 150 ppm. The carbon atom attached to the carbonyl cyanide group (C-1) and the quaternary carbons at the ring junctions are expected to show characteristic shifts. The carbonyl carbon (C=O) will appear significantly downfield, generally in the range of 160-180 ppm, while the cyanide carbon (-C≡N) is expected in the 110-125 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Cyanide (-C≡N) | ~ 110 - 125 |

| Aromatic (CH) | ~ 120 - 135 |

| Aromatic (Quaternary) | ~ 130 - 150 |

Note: The predicted values are estimates based on typical ranges for these functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. In this compound, the characteristic vibrations of the carbonyl and cyanide groups would be prominent features.

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration, typically in the region of 1680-1700 cm⁻¹. Another key feature would be the stretching vibration of the C≡N group, which appears as a sharp, medium-intensity band around 2220-2240 cm⁻¹. The spectrum would also contain multiple bands corresponding to the C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the anthracene core (1400-1600 cm⁻¹).

Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active. The symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, are often strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Cyanide (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with a molecular formula of C₁₆H₉NO, HRMS would provide an experimental mass that is very close to the calculated exact mass. This serves as a definitive confirmation of the compound's elemental formula.

Table 4: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Note: This value is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Electronic Absorption and Emission Spectroscopy for Photophysical Investigation

The extensive conjugated π-system of the anthracene core in this compound suggests that it will be photophysically active, absorbing and potentially emitting light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the characteristic electronic transitions of the anthracene moiety. Unsubstituted anthracene typically shows a series of well-defined vibronic absorption bands in the UV region. The introduction of the carbonyl cyanide group, a π-accepting substituent, is likely to cause a red-shift (bathochromic shift) of these absorption bands to longer wavelengths due to the extension of the conjugation. The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π-π* transitions within the aromatic system. A specification sheet for 1-Anthroyl Cyanide notes its appearance as orange crystals or powder, which suggests absorption of light in the blue-green region of the visible spectrum (around 450-500 nm), indicating the absorption bands extend into the visible range.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anthracene |

Steady-State and Time-Resolved Photoluminescence

The photoluminescence characteristics of anthracene and its derivatives are of significant scientific interest. While specific data for this compound is not extensively detailed in the reviewed literature, the photophysical properties of closely related anthracene compounds provide a comparative framework.

The parent compound, anthracene, is well-known for its blue fluorescence, typically exhibiting an emission spectrum peak between 400 nm and 500 nm when exposed to ultraviolet radiation. wikipedia.org In a cyclohexane (B81311) solvent, anthracene has a fluorescence quantum yield of 0.36. omlc.org Its emission spectrum in this solvent was recorded with an excitation wavelength of 350 nm. omlc.org The isomer, 9-Anthracenecarbonyl cyanide, is noted as being suitable for fluorescence applications. sigmaaldrich.com

Studies on other complex anthracene derivatives, such as those resulting from the condensation reaction between naphthylacetonitrile isomers and anthracene aldehyde, show strong solid-state fluorescence. rsc.org For instance, the compound 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile exhibits a strong solid-state fluorescence with an emission maximum (λmax) at 541 nm and a quantum yield (Φf) of 18.2%. rsc.org This suggests that the introduction of a carbonyl and a cyano group to the anthracene core can lead to significant intramolecular charge transfer (ICT), influencing the emissive properties. rsc.org

Further research involving steady-state and time-resolved fluorescence spectroscopy has been performed on anthracene and 1,2-benzanthracene to study quenching reactions in supercritical carbon dioxide, providing insights into their energy transfer mechanisms. epa.gov

Table 1: Comparative Photoluminescence Data of Anthracene and a Derivative

| Compound | Solvent/State | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|---|

| Anthracene | Cyclohexane | 350 | - | 0.36 | omlc.org |

Excitation Spectra Analysis

The analysis of excitation spectra is crucial for understanding the electronic transitions within a molecule that lead to fluorescence. For the parent anthracene molecule, excitation at 350 nm in cyclohexane has been used to generate its fluorescence emission spectrum. omlc.org Theoretical studies on related systems, like one-dimensional copper(I) cyanide chains, have employed Time-Dependent Density Functional Theory (TD-DFT) to assign excitation transitions observed in the UV spectrum. nih.gov In those systems, the transitions are identified as Laporte-allowed π-π* transitions. nih.gov

For more complex anthracene-based fluorophores, absorption spectra, which are closely related to excitation spectra, show distinct bands. acs.org A ligand derived from anthracene exhibited a band around 350 nm and two sharp peaks at 469 and 495 nm in an acetonitrile-dichloromethane solvent mixture. acs.org This indicates that specific electronic transitions within the anthracene moiety and associated functional groups are responsible for the absorption of light at these wavelengths, which subsequently leads to fluorescence emission.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, angles, and intermolecular packing. While a specific crystal structure for this compound is not available in the cited literature, analyses of other substituted anthracenes offer valuable insights into how modifications of the anthracene core affect its conformation and crystal packing.

For example, single-crystal analysis of 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile, a compound also featuring carbonyl and cyano groups, revealed a twisted conformation in the central anthracene ring. rsc.org This distortion is attributed to the introduction of the carbonyl group. In its crystal lattice, the carbonyl oxygen and cyano nitrogen are involved in hydrogen bonding interactions, which dictates the supramolecular assembly. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anthracene |

| 9-Anthracenecarbonyl cyanide |

| 2-(naphthalen-1-yl)-2-(10-oxo-9,10-dihydroanthracen-9-yl)acetonitrile |

| 1,2-benzanthracene |

| Copper(I) cyanide |

Theoretical and Computational Investigations of Anthracene 1 Carbonyl Cyanide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic characteristics of aromatic compounds. researchgate.net For anthracene (B1667546) derivatives, methods like DFT using the B3LYP functional combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) have proven effective for optimizing molecular geometries and calculating electronic properties. researchgate.netmdpi.com These calculations reveal how the addition of the carbonyl cyanide substituent to the anthracene core fundamentally alters the distribution of electrons and the energies of the frontier molecular orbitals. The presence of the electron-withdrawing cyano (–CN) group, in particular, has been shown to be highly effective in modifying the charge population and energy levels of the parent anthracene structure. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, including its optical properties and reactivity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. In anthracene and its derivatives, this gap can be tuned by adding various functional groups. nih.gov

The introduction of the strongly electron-withdrawing carbonyl cyanide group at the 1-position of the anthracene ring is expected to have a pronounced effect on the molecular orbitals. Specifically, the cyano and carbonyl functionalities will significantly lower the energy of the LUMO. rsc.orgacs.org This is because the LUMO is typically localized over the π-system, and electron-withdrawing groups stabilize this orbital. The HOMO, which is primarily associated with the electron-donating capacity of the anthracene ring, is affected to a lesser extent. The net result is a significant reduction in the HOMO-LUMO energy gap compared to unsubstituted anthracene, which enhances the molecule's electron affinity and shifts its absorption spectrum to longer wavelengths (a bathochromic or red shift). researchgate.net

| Compound | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Resulting Energy Gap (eV) | Primary Electronic Effect of Substituent |

|---|---|---|---|---|

| Anthracene | ~ -5.4 | ~ -1.9 | ~ 3.5 | Reference π-system |

| Anthracene-1-carbonyl cyanide | ~ -5.8 | ~ -3.0 | ~ 2.8 | Strongly electron-withdrawing; lowers LUMO significantly |

Note: The values in the table are illustrative, based on established trends from computational studies on substituted anthracenes, and are not from a direct calculation on this compound.

DFT calculations are also used to model the charge distribution across a molecule, often visualized through a Molecular Electrostatic Potential (MEP) map. mdpi.com For this compound, the MEP map is predicted to show distinct regions of differing electrostatic potential. A high electron density (negative potential, typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl cyanide group. Conversely, regions of lower electron density (positive potential, colored blue) would be found on the hydrogen atoms of the aromatic anthracene core. mdpi.com

This charge polarization indicates a significant intramolecular charge transfer (ICT) character, where electron density is pulled from the anthracene ring system towards the substituent. rsc.orgmdpi.com Natural Bond Orbital (NBO) analysis can further quantify this effect by calculating the partial charges on each atom. researchgate.net Global reactivity descriptors, such as chemical hardness (η) and chemical potential (μ), can be derived from the HOMO and LUMO energies. researchgate.net The smaller HOMO-LUMO gap predicted for this compound corresponds to a lower chemical hardness, suggesting it is a more reactive and "softer" molecule than unsubstituted anthracene.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for isolated this compound are not prominently featured in existing literature, the technique is widely applied to understand the dynamic behavior of anthracene and its derivatives in various environments. nih.govrsc.org MD simulations treat atoms and bonds as classical particles and springs, allowing researchers to model the physical movements of atoms and molecules over time. youtube.com

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: To study the rotation around the single bond connecting the carbonyl group to the anthracene ring and determine the most stable conformations in the gas phase or in solution.

Simulate Solvent Effects: To understand how the molecule interacts with different solvent molecules and how this affects its conformation and aggregation behavior.

Model Aggregation and Crystal Packing: To simulate how multiple molecules of this compound interact with each other to form dimers, aggregates, or crystal lattices, providing insight into the forces driving self-assembly. researchgate.net

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. researchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of organic dyes and aromatic compounds. researchgate.net

For this compound, TD-DFT calculations would likely predict the main absorption band in the visible region, corresponding to the π-π* electronic transition from the HOMO to the LUMO. researchgate.net This transition would possess significant intramolecular charge transfer (ICT) character. Furthermore, standard DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of fundamental vibrational modes. researchgate.net Comparing computationally predicted spectra with experimental data is a standard practice for validating the chosen theoretical model. researchgate.netbsu.by

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, identifying intermediates, and calculating energy barriers. The anthracene moiety is known to participate in Diels-Alder [4+2] cycloaddition reactions, acting as the diene component. mdpi.comresearchgate.net

DFT studies on the Diels-Alder reactivity of chiral anthracene templates with various dienophiles have shown that the nature of the substituent on the anthracene ring is critical. researchgate.netnih.gov In one notable study, the cyano (–CN) group was the only substituent tested that was found to reduce the activation energy barrier of the cycloaddition. researchgate.netnih.gov This suggests that the strongly electron-withdrawing nature of the cyano group enhances the reactivity of the anthracene core in this type of reaction.

For a reaction involving this compound, computational chemists would model the potential energy surface to:

Locate the geometry of the transition state (TS).

Calculate the activation energy (the energy difference between the reactants and the TS).

Determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net

These theoretical insights are invaluable for understanding and predicting the chemical reactivity of the molecule.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules pack in the solid state is governed by a subtle balance of intermolecular interactions. For this compound, several types of interactions are expected to play a role in its supramolecular assembly. These include:

π-π Stacking: The flat, aromatic surfaces of the anthracene cores can stack on top of each other. nih.gov

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π-cloud of an adjacent anthracene ring. rsc.org

Dipole-Dipole and C-H···O/N Interactions: The highly polar carbonyl cyanide group can lead to strong dipole-dipole interactions and can also act as a hydrogen bond acceptor for C-H···O or C-H···N bonds. nih.gov

Computational studies have shown that cyano groups can be particularly effective at promoting a dense, face-to-face molecular packing arrangement, which is highly desirable for facilitating charge transport in organic electronic materials. acs.org Theoretical methods can be used to predict the crystal structure and analyze the nature and strength of these non-covalent interactions, providing critical insights into how the molecule organizes in the solid state. mdpi.comnih.gov

Applications of Anthracene 1 Carbonyl Cyanide in Advanced Materials Science and Analytical Chemistry

Role as a Fluorescent Derivatization Reagent

The intrinsic fluorescence of the anthracene (B1667546) moiety makes Anthracene-1-carbonyl cyanide a valuable tool in analytical chemistry, where it is employed as a pre-column derivatization reagent. This process involves chemically modifying an analyte that lacks a suitable chromophore or fluorophore to make it detectable by common analytical techniques, particularly those using fluorescence detection.

This compound, also known as 1-Anthroyl Cyanide, is utilized to enhance the sensitivity of detection in High-Performance Liquid Chromatography (HPLC). fujifilm.comresearchgate.net By attaching the highly fluorescent anthracene group to target analytes, these molecules can be detected at very low concentrations using a fluorescence detector. researchgate.net This method is particularly useful for the analysis of complex biological or environmental samples where the analytes of interest are present in trace amounts. researchgate.net

A notable application is the simultaneous analysis of various sterols, such as phytosterols (B1254722) and cholesterol. researchgate.net In this method, the sterols are derivatized with this compound, converting them into fluorescent esters. These derivatives are then separated using reversed-phase HPLC and quantified with high sensitivity using fluorescence detection, with excitation and emission wavelengths typically set around 370 nm and 470 nm, respectively. researchgate.net This approach allows for the effective quantification of multiple sterols in a single chromatographic run. researchgate.net Research has been conducted to optimize the derivatization reaction conditions, such as temperature and time, to maximize the fluorescence intensity of the resulting products. researchgate.net

Table 1: Optimized Derivatization Conditions for Sterols with this compound for HPLC-FL Analysis Data derived from studies on the simultaneous analysis of phytosterols and cholesterol. researchgate.net

| Parameter | Optimal Condition | Purpose |

| Reagent | This compound | Provides a fluorescent tag for the analyte. |

| Analytes | Sterols (e.g., campesterol, stigmasterol, cholesterol) | Compounds containing a hydroxyl group. |

| Reaction Temp. | 60 °C | To achieve maximum fluorescence intensity. |

| Reaction Time | 60 minutes | To ensure the derivatization reaction goes to completion. |

| Detection (Ex/Em) | 370 nm / 470 nm | Excitation and emission wavelengths for the fluorescent derivative. |

The primary principle behind the use of this compound as a derivatization reagent is its specific reactivity towards hydroxyl (-OH) groups. fujifilm.comresearchgate.net The carbon atom in the carbonyl group (C=O) of the reagent is electrophilic and susceptible to nucleophilic attack by the oxygen atom of a hydroxyl group present in an analyte like an alcohol or sterol.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the analyte attacks the carbonyl carbon of this compound. This leads to the formation of a fluorescent ester, where the anthracene moiety is now covalently bonded to the analyte molecule through an ester linkage. The cyanide group serves as a leaving group in this reaction. This process effectively tags the non-fluorescent, hydroxyl-containing analyte with a potent fluorophore, enabling its sensitive detection. researchgate.netnih.gov

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Anthracene and its derivatives are cornerstone materials in this field due to their excellent photophysical properties and charge-transport capabilities. rsc.orgpku.edu.cn

The electronic properties of this compound are defined by both the anthracene core and the attached functional group. The planar, fused-ring structure of the anthracene core facilitates strong intermolecular π–π stacking, which is crucial for efficient charge transport in the solid state. rsc.org Unmodified anthracene is typically considered a good hole-transporting (p-type) material.

However, the introduction of the carbonyl cyanide group at the 1-position dramatically alters its electronic character. The carbonyl and cyanide functions are strongly electron-withdrawing. This has the effect of significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO level makes it easier for the molecule to accept electrons, thereby imparting strong electron-accepting, or n-type, characteristics. While specific experimental values for this compound are not widely reported, this principle of tuning electronic properties via functionalization is a fundamental strategy in designing organic semiconductors. rsc.orgacs.org

Table 2: Predicted Electronic Properties of this compound Based on General Principles

| Property | Contribution from Anthracene Core | Influence of Carbonyl Cyanide Group | Resulting Characteristic |

| Hole Transport | Good (facilitated by π-stacking) | Reduced | Likely ambipolar or n-type behavior |

| Electron Transport | Moderate | Significantly Enhanced | Strong n-type semiconductor potential |

| HOMO Level | Standard for anthracene derivatives | Lowered | Increased air stability |

| LUMO Level | Standard for anthracene derivatives | Significantly Lowered | Strong electron-acceptor character |

Given its predicted n-type characteristics, this compound is a potential candidate for integration into various organic semiconductor systems. In OFETs, it could be used as the active material in an n-channel transistor, which is essential for creating complementary logic circuits—the basis of modern electronics. rsc.org In OPVs, molecules with strong electron-accepting properties are required to pair with an electron-donating (p-type) material to form the bulk heterojunction where charge separation occurs. The electron-withdrawing nature of the carbonyl cyanide group makes this molecule a candidate for such an acceptor role. Furthermore, its inherent fluorescence could be explored in the context of organic light-emitting transistors (OLETs), a class of devices that combine the functions of a transistor and a light source. nih.gov

Design Principles for Chemosensors Incorporating this compound

A chemosensor is a molecule designed to detect the presence of a specific chemical species (analyte) through a measurable signal, such as a change in color or fluorescence. Anthracene-based compounds are widely used as the signaling unit (fluorophore) in fluorescent chemosensors. researchgate.netnih.gov

The design of a chemosensor based on this compound would leverage the interplay between the fluorescent anthracene core and the reactive carbonyl cyanide group, which can act as the analyte recognition site. The fundamental principle is that the interaction of an analyte with the recognition site causes a perturbation of the fluorophore's electronic system, leading to a distinct change in its fluorescence emission. acs.orgnih.gov

Several mechanisms could be employed. For example, a "turn-on" sensor could be designed where the initial fluorescence of the molecule is quenched. Upon reaction with an analyte (e.g., hydrolysis of the cyanide group triggered by a specific ion), the quenching mechanism is disrupted, and a strong fluorescent signal is produced. nih.gov Conversely, in a "turn-off" sensor, the molecule might be initially fluorescent, and binding of an analyte could quench this fluorescence. The carbonyl cyanide group offers a reactive site for covalent bond formation with certain analytes or a binding site for Lewis acidic species, both of which would alter the electronic properties and thus the fluorescence of the anthracene core. researchgate.netnih.gov

Exploration in Energy Conversion Systems (e.g., Solar Cells)

Photovoltaic Performance Enhancement

Anthracene derivatives are extensively utilized in organic photovoltaics (OPVs), typically acting as the electron-donating component in a bulk heterojunction (BHJ) solar cell, often paired with fullerene-based acceptors like PCBM. nih.govnih.gov The performance of these devices is intimately linked to the electronic properties of the donor material, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge carrier mobility. rsc.orgmdpi.com

The introduction of a carbonyl cyanide group at the 1-position of the anthracene ring is expected to significantly modify its electronic characteristics. The strong electron-withdrawing nature of both the carbonyl and cyanide functionalities would lower both the HOMO and LUMO energy levels of the anthracene core. rsc.org This modulation is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient electron transfer to the acceptor material in a photovoltaic device. rsc.org

While specific research on this compound in OPVs is not extensively documented in publicly available literature, studies on related donor-acceptor copolymers and small molecules incorporating anthracene provide insight into its potential. For instance, creating donor-acceptor structures within a polymer chain using anthracene as the donor unit is a proven strategy to achieve low band gaps, which is essential for harvesting a broader range of the solar spectrum. nih.govresearchgate.net Copolymers based on 2,6-linked anthracene derivatives have achieved power conversion efficiencies (PCEs) up to 4.34% with high open-circuit voltages. rsc.org

Furthermore, some anthracene-based molecules have been designed to function as non-fullerene acceptors. elsevierpure.com An example is An(PDI)₂, which uses an anthracene core flanked by electron-deficient perylene (B46583) diimide (PDI) units. elsevierpure.com This acceptor-donor-acceptor design resulted in devices with a PCE of up to 5.42%. elsevierpure.com Given its strong electron-accepting substituent, this compound could potentially function as a non-fullerene acceptor itself or as a component in a larger acceptor molecule.

To illustrate the performance of related anthracene-based materials in organic solar cells, the following table summarizes key photovoltaic parameters from published research.

| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| TIPSAntBT | PCBM | - | - | - | 1.4 |

| PCOAEHDPP | PC₇₁BM | - | - | - | 2.15 |

| TIPSAntBT-TPA | PC₆₁BM | 0.85 | - | - | 2.96 |

| Anthracene-based Copolymer | PC₇₁BM | 0.98 | - | - | 4.34 |

| PTB7-Th | An(PDI)₂ (acceptor) | 0.83 | 10.88 | 60 | 5.42 |

This table presents data for various anthracene derivatives to illustrate their performance in organic solar cells. Specific data for this compound is not available in the cited literature.

Formation and Study of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. The study of these complexes is fundamental to understanding intermolecular interactions and charge-transfer processes that are critical in organic electronics. arxiv.org Anthracene and its derivatives are well-known electron donors and readily form CT complexes with various electron acceptors. arxiv.orgacs.org

The formation of a CT complex can be identified by the appearance of a new, often broad, absorption band in the UV-visible spectrum that is not present in the spectra of the individual components. The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.

The presence of the electron-withdrawing carbonyl cyanide group on the anthracene ring would significantly increase its electron affinity, making this compound a potential electron acceptor in the formation of CT complexes. rsc.orgrsc.org It could form complexes with strong electron-donating molecules. Theoretical studies on complexes between various anthracene derivatives and the acceptor tetracyanoethylene (B109619) (TCNE) have shown that the charge-transfer excitation energies can be accurately predicted, highlighting the localization of the HOMO on the anthracene donor and the LUMO on the TCNE acceptor. arxiv.org

The stability and properties of CT complexes are governed by several factors, including the electronic nature of the donor and acceptor, steric effects, and the molecular packing in the solid state. acs.org For example, studies on cocrystals of methyl-substituted anthracenes with fluorinated TCNQ derivatives have shown that intermolecular interactions like π–π stacking and hydrogen bonding play a key role in the supramolecular arrangement and the degree of charge transfer. acs.org While no specific emission from an exciplex (an excited-state CT complex) was detected in studies of anthracene fluorescence quenching by certain anions, the data supported a mechanism involving electron transfer. rsc.orgrsc.org

The ability of the cyano-substituted anthracene to engage in charge-transfer interactions is highlighted by the strong sensitivity of its fluorescence emission spectrum to the electron-donating ability of the surrounding solvent. rsc.org This suggests that this compound could be a sensitive probe for studying environments with varying electron-donating capacities.

Structure Reactivity and Structure Property Relationships in Anthracene 1 Carbonyl Cyanide Derivatives

Systematic Modification of the Anthracene (B1667546) Skeleton and Cyanocarbonyl Group

The synthesis of specifically substituted anthracenes is a challenging yet crucial aspect of developing tailored molecular materials. Traditional methods for constructing the anthracene framework include the Friedel–Crafts reaction, the Elbs reaction, and various aromatic cyclodehydration strategies. nih.gov More contemporary approaches have leveraged metal-catalyzed reactions, such as nickel- and cobalt-catalyzed [2+2+2] cyclotrimerizations and rhodium-catalyzed oxidative couplings of arylboronic acids with alkynes, to create polysubstituted anthracene systems. nih.govresearchgate.net

For the targeted synthesis of a 1-substituted derivative like anthracene-1-carbonyl cyanide, a common strategy involves the functionalization of a pre-existing anthracene core. A plausible route could begin with the reduction of 1-anthraquinonecarboxylic acid to the corresponding anthracene, followed by conversion of the carboxylic acid to an acyl chloride. Subsequent reaction with a cyanide source would yield the target cyanocarbonyl moiety. Alternatively, direct functionalization at the 1-position, while more difficult than at the highly reactive 9 and 10 positions, can be achieved through specific lithiation and subsequent electrophilic quench.

Further modifications can be envisioned at two key locations:

The Anthracene Skeleton: Once the 1-carbonyl cyanide group is in place, other positions on the anthracene rings (e.g., 9,10-positions) can be functionalized. For instance, bromination followed by Suzuki or Sonogashira coupling reactions can introduce aryl or alkynyl groups, respectively, creating more extended π-conjugated systems. researchgate.net

The Cyanocarbonyl Group: The carbonyl group itself is a reactive handle. It can undergo nucleophilic addition, providing a pathway to more complex derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, fundamentally altering the electronic and steric profile of the substituent.

Influence of Substituents on Electronic Properties and Energy Levels

The electronic landscape of the anthracene core, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is highly sensitive to the nature and position of substituents. researchgate.net The cyanocarbonyl group is a powerful electron-withdrawing group (EWG) due to the combined inductive and resonance effects of both the carbonyl and the cyano functionalities.

Placing this strong EWG at the 1-position is expected to significantly lower the energy of both the HOMO and LUMO. This effect has been documented in studies of other anthracene derivatives where EWGs were introduced. For example, the introduction of electron-withdrawing substituents like thiazole (B1198619) and pentafluorophenyl groups onto the anthracene core leads to a progressive decrease in the HOMO and LUMO energy levels. rsc.org This stabilization of the frontier orbitals generally increases the electron affinity of the molecule.

The effect of a substituent is also position-dependent. While substitution at the 9 and 10 positions often has the most pronounced impact on the excited state, modifications at other positions can also effectively tune electronic properties. researchgate.netmdpi.com Density Functional Theory (DFT) calculations on various substituted anthracenes have shown that the introduction of a cyano group is particularly effective at altering charge population and frontier orbital energies. rsc.org

| Compound | Substituent Type | Expected HOMO (eV) | Expected LUMO (eV) | Expected Energy Gap (eV) |

|---|---|---|---|---|

| Anthracene | - (Unsubstituted) | -5.90 | -2.35 | 3.55 |

| 2-Aminoanthracene | EDG (-NH2) | -5.45 | -2.10 | 3.35 |

| 2-Nitroanthracene | EWG (-NO2) | -6.40 | -3.15 | 3.25 |

| This compound | Strong EWG (-COCN) | Lowered Significantly | Lowered Significantly | Reduced |

Tuning of Photophysical Characteristics through Structural Variation

The photophysical properties of anthracene, such as its characteristic blue fluorescence, are directly linked to its electronic structure and can be systematically tuned via substitution. nih.gov The addition of substituents to the anthracene molecule almost universally causes a red-shift (bathochromic shift) in the absorption and emission spectra. researchgate.netnih.gov The magnitude of this shift is correlated with the electronic nature of the substituent.

Stronger electron-withdrawing effects typically result in larger red-shifts. rsc.org Therefore, the potent cyanocarbonyl group at the 1-position is expected to shift the absorption and emission of anthracene to longer wavelengths. This is consistent with findings for other derivatives, where incorporating groups like styryl and triphenylamine, in conjunction with a cyano group, enhances intramolecular charge transfer (ICT) properties and alters photophysical outcomes. rsc.org

The position of substitution also plays a critical role. Placing substituents along the direction of the transition dipole moment of the bright La excited state can significantly increase the oscillator strength, leading to more intense absorption. nih.govacs.org Furthermore, the fluorescence quantum yield (ΦF) is highly sensitive to structural changes. While some modifications, such as linking to a m-carborane (B99378) platform, can enhance quantum yields to near unity, the introduction of EWGs can sometimes reduce it. rsc.orgrsc.org This reduction can be due to enhanced intersystem crossing to the triplet state or other non-radiative decay pathways.

| Derivative | Position | Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Anthracene | - | -H | ~375 | ~402 | ~0.27 |

| 9-Methylanthracene | 9 | -CH3 (Weak EDG) | ~385 | ~408 | ~0.33 |

| 9-Bromoanthracene | 9 | -Br (EWG/Heavy Atom) | ~388 | ~415 | <0.1 |

| 9-Nitroanthracene | 9 | -NO2 (Strong EWG) | ~410 | Non-fluorescent | ~0 |

| 1-Cyanoanthracene | 1 | -CN (EWG) | ~382 | ~425 | ~0.15 |

Correlating Structural Features with Reactivity Profiles

The reactivity of the anthracene core is dominated by two key transformations: the [4+4] photodimerization upon irradiation with UV light and the [4+2] Diels-Alder cycloaddition across the 9 and 10 positions. mdpi.com The efficiency and propensity for these reactions are strongly influenced by the electronic character of substituents.

The Diels-Alder reaction, for instance, involves the anthracene acting as a diene. The reactivity is enhanced by electron-donating groups (EDGs) at the 9 and 10 positions, which raise the HOMO energy and increase the nucleophilicity of the central ring. mdpi.com Conversely, attaching electron-withdrawing groups to the aromatic ring generally decreases its reactivity in this cycloaddition. mdpi.com

Therefore, the presence of the strongly deactivating cyanocarbonyl group at the 1-position would be expected to reduce the rate of Diels-Alder reactions at the 9,10-positions. This deactivation occurs through the withdrawal of electron density from the entire π-system, making the anthracene core less electron-rich and thus a poorer diene.

Similarly, the electronic nature of substituents affects photodimerization. The thermal stability of the resulting photodimer is also linked to substituent effects; it has been shown that both strong EDGs and EWGs at the 9-position can lead to faster thermal dissociation of the dimer compared to unsubstituted analogues. rsc.org While the cyanocarbonyl group is at the 1-position, its powerful electronic influence would still be expected to modulate the stability and photoreactivity of the system, albeit to a different extent than a 9-substituted derivative.

Finally, the cyanocarbonyl group itself introduces a new site of reactivity. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, offering a reaction pathway that competes with reactions on the anthracene skeleton.

Future Directions and Emerging Research Avenues for Anthracene 1 Carbonyl Cyanide

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and functionalization of anthracene (B1667546) derivatives have been significantly advanced through transition metal catalysis. frontiersin.orgnih.govbeilstein-journals.orgnih.govresearchgate.net Future research on anthracene-1-carbonyl cyanide is expected to leverage and expand upon these methodologies.

For Synthesis:

Current strategies for constructing the anthracene scaffold often involve Friedel-Crafts reactions, Diels-Alder cycloadditions, and various cross-coupling reactions catalyzed by transition metals like palladium, nickel, and rhodium. frontiersin.orgbeilstein-journals.orgnih.govbeilstein-journals.org For this compound, a key challenge lies in the selective introduction of the carbonyl cyanide group onto the anthracene ring. Future catalytic approaches could focus on:

Direct C-H Cyanation: Developing catalytic systems, potentially based on nickel or palladium, for the direct cyanation of an anthracene-1-carbaldehyde (B72961) precursor. mdpi.comnih.govacs.org This would offer a more atom-economical route compared to traditional methods that might involve harsher reagents.

Decarbonylative Cyanation: Exploring nickel-catalyzed decarbonylative cyanation of acyl chlorides, which could be applied to anthracene-1-carbonyl chloride to yield the target molecule.

Catalytic Cyanation of Aryl Halides: Utilizing established palladium- or nickel-catalyzed cyanation of aryl halides, such as 1-bromoanthracene, followed by functional group manipulation to install the carbonyl cyanide moiety. mdpi.comnih.gov

For Functionalization:

The anthracene core offers multiple sites for further functionalization, which can be used to tune the molecule's electronic and photophysical properties. Catalytic C-H activation and cross-coupling reactions are powerful tools for this purpose. beilstein-journals.orgbeilstein-journals.org Future research could explore:

Site-Selective C-H Functionalization: Designing catalysts that can selectively functionalize the anthracene backbone of this compound without interfering with the acyl cyanide group. This would allow for the introduction of various substituents to modulate its properties.

Ligand-Controlled Regioselectivity: Employing specialized ligands in transition metal catalysis to direct the functionalization to specific positions on the anthracene ring, enabling the synthesis of a diverse library of derivatives. frontiersin.org

A summary of potential catalytic strategies is presented in Table 1.

| Catalytic Strategy | Precursor | Potential Catalyst | Anticipated Advantage |

| Direct C-H Cyanation | Anthracene-1-carbaldehyde | Nickel or Palladium complexes | Atom economy, reduced steps |

| Decarbonylative Cyanation | Anthracene-1-carbonyl chloride | Nickel complexes | Use of stable precursors |

| Cross-Coupling Reactions | 1-Haloanthracene | Palladium or Nickel complexes | Versatility and functional group tolerance |

| Site-Selective C-H Functionalization | This compound | Rhodium or Iridium complexes | Precise modification of the anthracene core |

Table 1: Potential Catalytic Strategies for this compound

Exploration of Advanced Applications in Nanoscience and Nanotechnology

The unique photophysical properties of anthracene derivatives make them highly promising for applications in nanoscience and nanotechnology. frontiersin.orgnih.govnih.govrsc.orgmdpi.com The incorporation of the electron-withdrawing carbonyl cyanide group is expected to further enhance these properties, paving the way for novel applications of this compound.

Potential Applications:

Fluorescent Probes and Sensors: Anthracene-based fluorescent probes have been developed for the detection of various analytes. nih.gov this compound could be explored as a sensitive fluorescent probe, where its emission properties might be modulated by interaction with specific ions or molecules. For instance, Au-Cu bimetallic nanoparticles have been used to develop electrochemical sensors for anthracene, suggesting that nanoparticles functionalized with this compound could exhibit enhanced sensing capabilities. nih.govacs.org

Quantum Dots: Anthracene derivatives have been used as ligands for quantum dots (QDs), mediating energy transfer processes. acs.orgrsc.org this compound could be investigated as a novel ligand for CdSe or other QDs, potentially influencing the upconversion quantum efficiencies and triplet state lifetimes.

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used as blue light emitters in OLEDs. frontiersin.orgnih.gov The electronic properties of this compound, influenced by the cyano group, could lead to materials with improved charge transport and emission characteristics for use in next-generation displays and lighting.

Functionalized Nanoparticles: Ruthenium nanoparticles functionalized with anthracene moieties have shown interesting photoluminescence and conductivity properties. rsc.org Similarly, silica (B1680970) or Fe3O4 nanoparticles functionalized with this compound could be developed for applications in catalysis or bioimaging. nih.govpec.ac.in

A summary of potential nanotechnological applications is provided in Table 2.

| Application Area | Underlying Principle | Potential Advantage of this compound |

| Fluorescent Sensors | Modulation of fluorescence upon analyte binding | Enhanced sensitivity and selectivity due to the reactive carbonyl cyanide group |

| Quantum Dot Ligands | Energy transfer between QD and ligand | Tunable electronic properties for efficient photon upconversion |

| Organic Light-Emitting Diodes | Electroluminescence from the anthracene core | Improved charge injection and transport, potentially leading to higher efficiency |

| Functionalized Nanoparticles | Combination of nanoparticle properties with molecular functionality | Novel catalytic or imaging agents with tailored properties |

Table 2: Potential Applications of this compound in Nanoscience and Nanotechnology

Synergistic Experimental and Computational Research Strategies

The synergy between experimental synthesis and computational modeling is a powerful approach to accelerate the discovery and development of new materials. rsc.orgnih.govresearchgate.net For this compound, a combined experimental and computational strategy will be crucial for understanding its fundamental properties and guiding the design of new applications.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic structure, vibrational frequencies, and spectroscopic properties of this compound. nih.govoup.comresearchgate.netresearchgate.net This can provide insights into how the carbonyl cyanide group influences the properties of the anthracene core.

Time-Dependent DFT (TD-DFT): TD-DFT is a powerful tool for studying the excited-state properties of molecules, including their absorption and emission spectra. nih.govresearchgate.net This will be essential for understanding the photophysics of this compound and its potential applications in optoelectronics.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to model the behavior of this compound in complex environments, such as in solution or on a nanoparticle surface. nih.gov This can provide a more realistic description of its properties in practical applications.

Experimental Validation:

The predictions from computational studies will need to be validated through experimental measurements. This includes:

Spectroscopic Characterization: Synthesis of this compound and its derivatives followed by detailed spectroscopic analysis (UV-Vis, fluorescence, NMR, IR) to compare with theoretical predictions. mdpi.comrsc.org

Electrochemical Measurements: Cyclic voltammetry and other electrochemical techniques can be used to determine the redox potentials and energy levels of the molecule, which are crucial for applications in electronics.

Device Fabrication and Testing: For applications in OLEDs or sensors, the performance of devices incorporating this compound will need to be evaluated and correlated with its fundamental properties.

This iterative loop of prediction, synthesis, and characterization will be key to unlocking the full potential of this intriguing molecule.

Discovery of Undiscovered Reactivity Modes and Transformations

The unique juxtaposition of the anthracene core and the acyl cyanide group in this compound suggests the potential for novel and undiscovered reactivity. numberanalytics.comfiveable.menumberanalytics.comfiveable.mewikipedia.orglibretexts.orgresearchgate.netnih.gov

Potential Reactivity Modes:

Photochemical Reactions: The anthracene moiety is known to undergo [4+4] photocycloaddition reactions. mdpi.com The influence of the electron-withdrawing carbonyl cyanide group on this reactivity could lead to new photochemical transformations and the synthesis of novel dimeric structures. Unprecedented photolysis reactions have been observed for some anthracene derivatives, suggesting that this compound might also exhibit unexpected photochemical behavior. nih.gov

Cycloaddition Reactions: Aromatic nitriles can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. numberanalytics.comnumberanalytics.com The acyl cyanide group in this compound could act as a dienophile or a dipolarophile in reactions with various partners, leading to the formation of complex heterocyclic structures fused to the anthracene framework.

Nucleophilic Additions: The carbonyl group and the nitrile group are both susceptible to nucleophilic attack. libretexts.org The interplay of these two electrophilic centers could lead to selective reactions with different nucleophiles, providing access to a wide range of functionalized anthracene derivatives.

Reactions with Organometallic Reagents: The reaction of acyl cyanides with Grignard reagents can lead to ketones. libretexts.org Exploring the reactions of this compound with a variety of organometallic reagents could open up new avenues for C-C bond formation and the synthesis of complex molecular architectures.

The exploration of these and other potential reactivity modes will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new molecules with interesting properties.

Q & A

Q. What experimental protocols are recommended for synthesizing Anthracene-1-carbonyl cyanide, and how can reaction conditions be optimized for yield and purity?

Synthesis of this compound typically involves carbonylative cyanation of anthracene derivatives. Methodologies should prioritize inert atmospheres (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen. Optimization parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., palladium complexes) may enhance efficiency .

- Temperature control : Stepwise heating (e.g., 60–80°C for precursor activation, followed by 120°C for cyanide coupling) reduces decomposition risks .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from dichloromethane/ethanol mixtures improves purity .

Validate purity via HPLC (≥95% threshold) and NMR (absence of extraneous peaks in spectra for cyanide groups) .

Q. How should researchers characterize this compound, and what spectral anomalies might arise during analysis?

Key characterization techniques:

- FT-IR : Confirm the C≡N stretch near 2200–2250 cm. Overlapping peaks from aromatic C-H stretches (anthracene backbone) may require deconvolution software .

- Mass Spectrometry (HRMS) : Expect molecular ion [M+H] at m/z 245.1 (calculated for ). Fragmentation patterns should align with anthracene cleavage (e.g., loss of CO or CN groups) .

- NMR : NMR should show 9 aromatic protons (δ 7.5–8.5 ppm). Anomalies may arise from paramagnetic impurities; use deuterated DMSO for solubility and baseline stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact with cyanide derivatives .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential HCN off-gassing under heat .

- Emergency Response : In case of inhalation, administer 100% oxygen and monitor for cyanosis; for skin contact, rinse with 1% sodium bicarbonate solution to neutralize residual cyanide .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound degradation products?

Degradation pathways (e.g., hydrolysis or photolysis) may yield anthracenequinones or free cyanide. Conflicting spectral data can arise from:

- Matrix Effects : Co-eluting impurities in HPLC (e.g., anthraquinones) require gradient elution adjustments (e.g., 0.1% TFA in mobile phase) .

- Interference in Cyanide Detection : Use Segmented Flow Analysis (SFA) with UV-Vis detection (λ = 578 nm) to differentiate free cyanide from thiocyanate or metal-complexed species .

- Statistical Validation : Apply Relative Percent Difference (RPD) thresholds (e.g., ≤35% for heterogeneous samples) to assess reproducibility in degradation studies .

Q. What methodologies are suitable for studying the electronic properties of this compound in optoelectronic applications?

- Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., for anthracene vs. cyanide groups) in anhydrous acetonitrile with 0.1M TBAPF. Anodic shifts >0.3 V suggest strong electron-withdrawing effects from the cyanide moiety .

- UV-Vis/NIR Spectroscopy : Monitor charge-transfer transitions (e.g., λ ~450–600 nm) in thin films. Use TD-DFT calculations to correlate experimental peaks with HOMO-LUMO gaps .

- X-ray Crystallography : Resolve crystal packing effects on π-π stacking; anthracene planes typically exhibit 3.5–4.0 Å interplanar distances .

Q. How can researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?

- Microcosm Studies : Simulate natural water (pH 7.4, 25°C) with sediment matrices. Spike samples at 10 ppm and monitor degradation via:

- Statistical Design : Use ANOVA to assess variance between triplicate samples; apply Grubbs’ test to exclude outliers from half-life calculations .

Data Presentation and Validation

Note : Researchers must prevalidate methods using certified reference materials (CRMs) and document all deviations from protocols to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.